Terchebulin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Terchebulin, also known as Tirbanibulin, primarily targets Src Kinase and tubulin . Src Kinase is a protein that plays a crucial role in regulating cell growth . Tubulin, on the other hand, is a protein that is essential for the formation of microtubules, which are vital for maintaining cell structure and facilitating cell division .

Mode of Action

this compound interacts with its targets by inhibiting their functions . It acts as a dual inhibitor of Src Kinase and tubulin . By inhibiting Src Kinase, this compound disrupts the normal cell growth process . The inhibition of tubulin prevents the formation of microtubules, thereby affecting cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell growth and division pathway . By inhibiting Src Kinase and tubulin, this compound disrupts this pathway, leading to the inhibition of cell proliferation, survival, angiogenesis, migration, invasion, and metastasis . This is particularly significant in the context of cancer cells, where uncontrolled cell growth and division are common characteristics .

Pharmacokinetics

Drug likeness parameters indicate whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division . This results in the suppression of the proliferation, survival, and metastasis of malignant cells . This compound has demonstrated antitumor effects in vitro and in vivo, and has been investigated for its antitumor efficacy in the management of various cancers .

Análisis Bioquímico

Biochemical Properties

Terchebulin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound interacts with proteins involved in cellular signaling, modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in oxidative stress response, inflammation, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of gene expression. These effects are dependent on the concentration and duration of exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it can exert its effects. For example, this compound has been shown to accumulate in the liver and kidneys, where it can modulate the activity of enzymes involved in detoxification processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. These localization patterns are essential for the precise regulation of this compound’s biochemical effects .

Métodos De Preparación

Terchebulin is generally prepared by extracting the powder of Terminalia chebula fruit with a suitable solvent such as ethanol or water . The process involves filtering and concentrating the extract to obtain pure this compound . Industrial production methods follow similar extraction techniques, ensuring the purity and quality of the compound .

Análisis De Reacciones Químicas

Terchebulin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives of this compound with modified functional groups .

Aplicaciones Científicas De Investigación

Terchebulin has been extensively studied for its scientific research applications. In chemistry, it is used as a precursor for synthesizing other tannin-based compounds . In biology and medicine, this compound exhibits antioxidant, antibacterial, and anti-inflammatory properties, making it a valuable ingredient in pharmaceuticals and nutraceuticals . It is also used in the food industry as a preservative, antioxidant, and thickener . Additionally, in cosmetics, this compound is used to improve skin elasticity and narrow pores .

Comparación Con Compuestos Similares

Terchebulin is unique due to its specific molecular structure, which includes a novel tetraphenylcarboxylic acid moiety . Similar compounds include punicalagin, terflavin A, and chebulagic acid, which are also hydrolyzable tannins extracted from Terminalia chebula . These compounds share similar antioxidant and antibacterial properties but differ in their specific molecular arrangements and functional groups .

Propiedades

IUPAC Name |

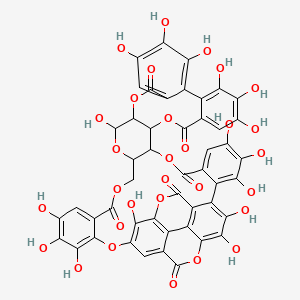

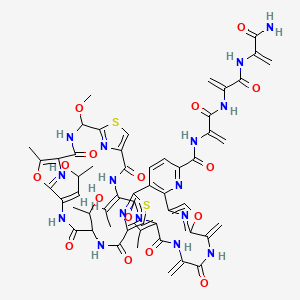

4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H28O30/c49-12-1-7-18(30(58)25(12)53)19-8(2-13(50)26(54)31(19)59)45(67)78-41-40(77-44(7)66)37-17(73-48(41)70)6-71-42(64)11-4-15(52)28(56)34(62)36(11)72-16-5-10-21-23-24(47(69)76-38(21)29(16)57)22(33(61)35(63)39(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(55)32(20)60/h1-5,17,37,40-41,48-63,70H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTUFSWXCLUYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2O)OC2=C(C(=C(C=C2C(=O)O1)O)O)O)C(=O)O8)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

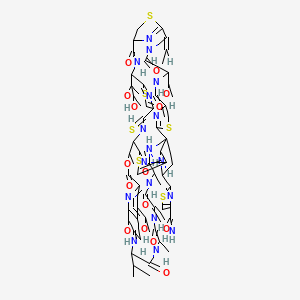

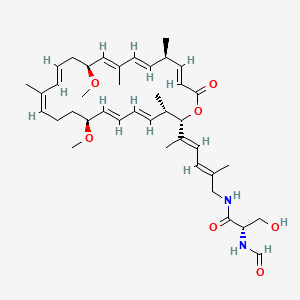

![4-[[[5-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-1-oxohexan-2-yl]amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1257138.png)

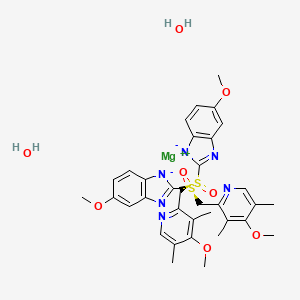

![(14S,17Z,27S)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1257147.png)

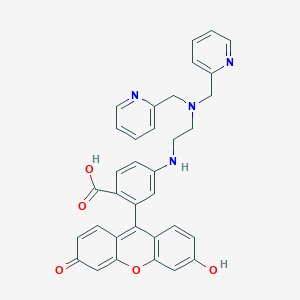

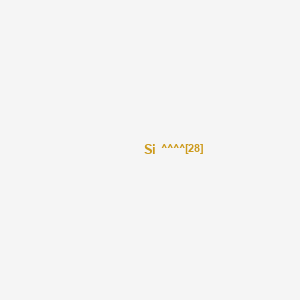

![[1-[[1-(5-Chloro-2-pyridinyl)-2-pyrrolyl]methyl]-3-piperidinyl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B1257150.png)

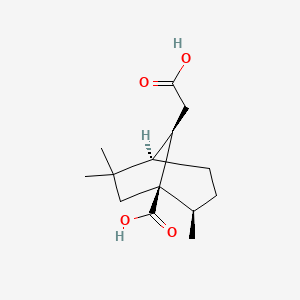

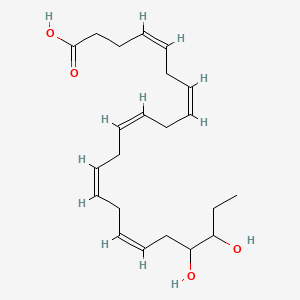

![[3-[[(2S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxy-propyl] (E)-octadec-9-enoate](/img/structure/B1257156.png)